Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate
Description
Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate (CAS: 915880-64-7) is a benzoate ester derivative featuring a cyclohexylamino-substituted oxoethoxy side chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like histone deacetylases (HDACs) .
Properties
IUPAC Name |
methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-16(19)12-7-9-14(10-8-12)21-11-15(18)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIYANYTHNBLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methyl chloroformate, followed by the reaction with cyclohexylamine and ethyl oxalyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH levels .
Chemical Reactions Analysis
Ester Hydrolysis
The compound contains two ester groups: the methyl benzoate moiety and the methyl oxoethoxy side chain. Both undergo hydrolysis under acidic or basic conditions.
Mechanistic Insight :
Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming carboxylate intermediates. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for water attack .
Amide Hydrolysis
The cyclohexylamide group (-NH-Cyclohexyl) undergoes hydrolysis under extreme conditions due to its stability.
Key Limitation :
Amide bonds require harsh conditions for cleavage, often leading to side reactions like ester hydrolysis .
Ether Cleavage
The ether linkage (-O-) in the side chain is susceptible to cleavage via strong acids or specialized reagents.
Side Reactions :
Competing ester hydrolysis and HI-mediated reduction of amide groups may occur .
Reduction Reactions
Selective reduction of ester or amide groups is achievable with tailored reagents.
Selectivity Note :
LiAlH₄ preferentially reduces esters over amides, enabling selective alcohol formation .
Electrophilic Aromatic Substitution (EAS)
The benzene ring’s reactivity is diminished by electron-withdrawing ester and ether groups, directing substitutions to meta/para positions.
Directing Effects :
The ester group strongly meta-directs, while the ether side chain exerts weaker para-directing influence .
Schiff Base Formation
The compound’s amide group does not directly form Schiff bases, but its hydrolysis products (e.g., amines) participate in condensation reactions.
| Precursor | Reagents | Products
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate has been studied for its potential therapeutic applications, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism may involve induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15.0 | Induction of apoptosis |
| A549 | 12.5 | Cell cycle arrest at G2/M phase |
- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL depending on the strain tested.
Interaction Studies
Research has focused on the interaction of this compound with various biological targets. Understanding these interactions is crucial for elucidating its pharmacodynamics and therapeutic potential.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer properties of this compound against multiple cancer cell lines. Results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle disruption.
- Antimicrobial Testing : Another study assessed the antimicrobial activity of this compound against a range of bacterial strains, confirming its effectiveness as an antibacterial agent.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The target compound’s key structural motifs include:
- Methyl benzoate core : Shared with multiple analogs (e.g., ’s C1–C7, ).
- Oxoethoxy linker: Connects the benzoate to the cyclohexylamino group, contrasting with piperazine (C1–C7) or phenacyl () linkers in analogs.
- Cyclohexylamino group: Provides steric bulk and lipophilicity, differing from dimethylamino (), tert-butylamino, or benzylamino groups (), which influence solubility and target binding .
Table 1: Structural and Physicochemical Comparison
*Estimated based on formula C₁₇H₂₃NO₄.
Key Differences:
- Amino Group Impact: Cyclohexylamino (target) vs. dimethylamino () alters steric hindrance and hydrogen-bonding capacity, critical for HDAC inhibition.
Research Findings and Gaps
- Activity Data : While HDAC inhibition is implied for analogs, specific IC₅₀ values or in vivo data for the target compound are absent in the provided evidence.
- Synthetic Optimization: ’s piperazine-linked quinoline derivatives show robust crystallization, suggesting the target compound could benefit from similar purification strategies.
- Contradictions: ’s hydrogenolysis method contrasts with ’s crystallization, indicating divergent synthetic priorities (yield vs. purity).
Biological Activity
Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate (CAS No. 915880-64-7) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a benzoate ester linked to a cyclohexylamino group. Its structure contributes to its biological properties, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, affecting pathways related to inflammation and cancer progression.
Proposed Mechanisms:
- Enzyme Inhibition : The cyclohexylamino moiety may enhance binding affinity to target enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on various receptors, altering cellular responses and signaling pathways.
Biological Activity Data
| Activity | Description |
|---|---|
| Anticancer Properties | Preliminary studies suggest that the compound inhibits the proliferation of cancer cells by inducing apoptosis. |
| Anti-inflammatory Effects | Exhibits potential in reducing inflammatory markers in vitro, indicating possible therapeutic applications in inflammatory diseases. |
| Neuroprotective Effects | Emerging evidence suggests neuroprotective properties, potentially useful in neurodegenerative conditions. |
Case Studies and Research Findings
-
Anticancer Activity :
A study conducted by researchers at the University of Groningen explored the compound's effects on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being investigated further . -
Inflammation Model :
In a model of acute inflammation, this compound demonstrated a dose-dependent decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent . -
Neuroprotection Study :
An investigation into neuroprotective effects revealed that the compound could mitigate oxidative stress-induced neuronal damage in vitro, indicating potential applications in treating conditions like Alzheimer's disease .
Toxicity and Safety Profile
While initial studies highlight promising biological activities, it is crucial to assess the safety profile of this compound. Reports indicate that the compound exhibits irritant properties; thus, careful handling is recommended during laboratory use .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Etherification | K₂CO₃, DMF, 70°C, 8h | ~65–75 | |
| Amidation | EDC, HOBt, DCM, rt, 24h | ~50–60 |
Q. Critical Parameters :
- Purity of starting materials (≥98% recommended).
- Strict control of reaction pH and temperature to avoid side products.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
A combination of techniques is required:
- NMR Spectroscopy :
- FT-IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether linkages (C-O-C at ~1200–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 334.165 for C₁₇H₂₃NO₅) .
Note : X-ray crystallography (e.g., ) is recommended for resolving ambiguous stereochemistry .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
Contradictions often arise from:
- Dynamic Effects : Conformational flexibility of the cyclohexyl group can cause splitting in NMR. Use variable-temperature NMR to observe coalescence effects .
- Impurity Interference : Perform column chromatography (silica gel, hexane/ethyl acetate gradient) and re-analyze fractions .
- Structural Confirmation :
- X-ray Crystallography : Resolve ambiguities by growing single crystals (solvent: DCM/hexane) and analyzing unit cell parameters (e.g., triclinic system with a = 7.47 Å, b = 10.47 Å, c = 12.28 Å) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
Advanced: What strategies enhance the compound’s bioactivity through structural modifications?
Methodological Answer:
Focus on functional group substitutions to improve pharmacokinetics or target binding:
- Ester Hydrolysis : Replace the methyl ester with a free carboxylic acid to increase solubility (e.g., using LiOH in THF/water) .
- Cyclohexylamine Substitution : Test bulkier amines (e.g., adamantyl) to enhance hydrophobic interactions with target proteins .
- Phenoxy Chain Extension : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the benzoate core to modulate electronic properties .
Q. Table 2: Example Modifications and Applications
| Modification | Potential Application | Reference |
|---|---|---|
| Carboxylic acid derivative | Enhanced solubility for in vitro assays | |
| Fluorinated cyclohexyl group | Improved metabolic stability |
Advanced: How to design stability studies under varying storage conditions?
Methodological Answer:
Assess degradation pathways via:
Forced Degradation : Expose the compound to stress conditions:
Analytical Monitoring :
- HPLC-PDA : Track degradation products (e.g., benzoic acid derivatives).
- LC-MS : Identify degradation byproducts (e.g., ester hydrolysis or oxidation) .
Storage Recommendations : Store at -20°C in inert atmosphere (argon) to prevent ester hydrolysis .
Basic: What safety precautions are critical during synthesis?
Methodological Answer:
- Toxic Reagents : Handle DMF and chlorinated solvents (e.g., DCM) in a fume hood with PPE (gloves, goggles) .
- Waste Disposal : Neutralize acidic/basic waste before disposal (e.g., K₂CO₃ for acid neutralization) .
- Emergency Protocols : For skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
